molecular formula C11H20N4O B13646600 3-Amino-3-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol

3-Amino-3-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol

Cat. No.: B13646600
M. Wt: 224.30 g/mol
InChI Key: DLCBKYDOQKQKMX-UHFFFAOYSA-N
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Description

3-Amino-3-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol is a complex organic compound featuring a triazole ring, an amino group, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Amino-3-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

3-amino-3-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)propan-1-ol

InChI

InChI=1S/C11H20N4O/c1-15-11(9(12)6-7-16)13-10(14-15)8-4-2-3-5-8/h8-9,16H,2-7,12H2,1H3

InChI Key

DLCBKYDOQKQKMX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2CCCC2)C(CCO)N

Origin of Product

United States

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